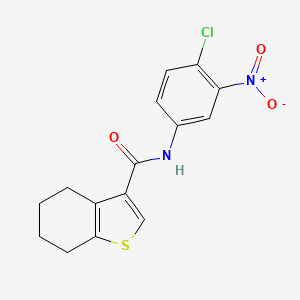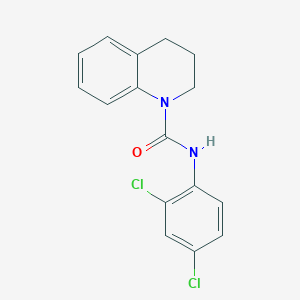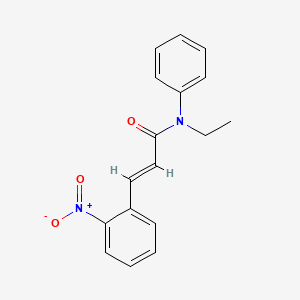
N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide is a chemical compound that belongs to the family of acrylamides. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide involves the absorption of light energy by the compound, which leads to the formation of reactive oxygen species. These reactive oxygen species can then cause damage to cancer cells, leading to their death. This mechanism of action has been extensively studied in the context of cancer treatment.
Biochemical and Physiological Effects:
N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to be effective in the treatment of certain skin conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide is its ability to act as a photosensitizer. This property makes it a valuable tool for researchers studying photodynamic therapy and other photochemical processes. However, the compound is relatively unstable and can be difficult to handle, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide. One area of interest is the development of new photodynamic therapies for cancer treatment. Another potential direction is the study of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to better understand the compound's mechanism of action and to develop more effective methods for synthesizing and handling the compound.
Méthodes De Synthèse
The synthesis of N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide is a multistep process that involves the reaction of ethyl acrylate with nitrobenzene in the presence of a catalyst to form N-ethyl-3-(2-nitrophenyl)acrylamide. The resulting compound is then reacted with phenyl isocyanate to form N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide.
Applications De Recherche Scientifique
N-ethyl-3-(2-nitrophenyl)-N-phenylacrylamide has been used in a variety of scientific research applications. One of the most significant applications of this compound is in the field of photochemistry. It has been shown to be an effective photosensitizer, which means it can absorb light and transfer energy to other molecules. This property has been utilized in the development of photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
(E)-N-ethyl-3-(2-nitrophenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-18(15-9-4-3-5-10-15)17(20)13-12-14-8-6-7-11-16(14)19(21)22/h3-13H,2H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPWFXODFLMEOV-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)
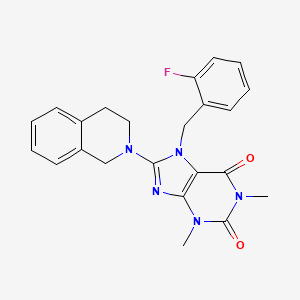
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5751202.png)
![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)
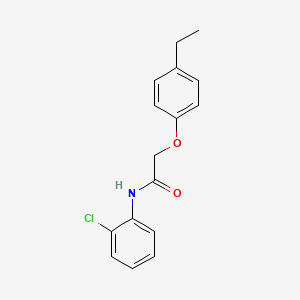

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5751230.png)
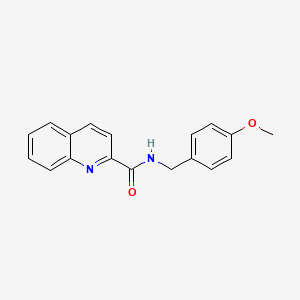

![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)
